LogP-Driven Lipophilicity Advantage of N-[2-(Benzylsulfanyl)ethyl]glycine Over its Methyl Analog
The target compound exhibits a computed LogP of 1.98, which is 1.96 log units higher than that of its direct methyl analog, N-[2-(Methylsulfanyl)ethyl]glycine (LogP = 0.0236) . This significant increase in lipophilicity is directly attributable to the substitution of a methyl group with a benzyl group on the sulfur atom, and it is a key determinant for passive membrane permeability and non-specific protein binding .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.98490 |
| Comparator Or Baseline | N-[2-(Methylsulfanyl)ethyl]glycine (CAS 145464-63-7): LogP = 0.0236 |
| Quantified Difference | Difference = 1.9613 log units |
| Conditions | Computed using XLogP3 algorithm, data from Chemsrc and Chemscene databases |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select this compound when higher membrane permeability is required, avoiding the much more polar methyl analog which may not enter cells effectively.
